molecular formula C8H5ClF2O2 B1457048 2-Chloro-3-(difluoromethoxy)benzaldehyde CAS No. 937069-63-1

2-Chloro-3-(difluoromethoxy)benzaldehyde

Cat. No. B1457048
M. Wt: 206.57 g/mol
InChI Key: GPOVRQIOWWERMJ-UHFFFAOYSA-N
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Description

2-Chloro-3-(difluoromethoxy)benzaldehyde, also known as 2-CDFB, is a chemical compound with a molecular formula of C8H5ClF2O2. It is a p-difluoromethoxy substituted benzaldehyde .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-(difluoromethoxy)benzaldehyde consists of a benzene ring substituted with a chloro group at the 2nd position and a difluoromethoxy group at the 3rd position. The InChI code for this compound is 1S/C8H5ClF2O2/c9-6-1-2-7 (13-8 (10)11)5 (3-6)4-12/h1-4,8H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3-(difluoromethoxy)benzaldehyde include a molecular weight of 206.57 g/mol. Other properties such as boiling point and density are not available for this specific compound in the search results.

Scientific Research Applications

1. Fungicidal Effectiveness of 2-Chloro-3-hydrazinylquinoxaline

  • Application Summary: This compound has been studied for its antifungal characteristics against diverse strains of Candida and Aspergillus in vitro .
  • Methods of Application: The in vivo efficacy of 2-Chloro-3-hydrazinylquinoxaline was assessed using a murine model for oral candidiasis induced by C. albicans cells ATCC 10231 .
  • Results: The compound demonstrated noteworthy effectiveness when tested against various reference strains of Candida species. It exhibited heightened efficacy, particularly against Candida krusei isolates .

2. Synthesis and Application of Trifluoromethylpyridines

  • Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
  • Methods of Application: The major use of TFMP derivatives is in the protection of crops from pests .
  • Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

3. Production of CS Gas

  • Application Summary: 2-Chlorobenzaldehyde, a chlorinated derivative of benzaldehyde, is used in the production of CS gas .
  • Methods of Application: It reacts with malononitrile to form CS .
  • Results: The resulting CS gas is widely used in riot control and other similar applications .

4. Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid

  • Application Summary: 2,4-Dichloro-3,5-difluorobenzoic acid was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile .
  • Methods of Application: The synthesis involved a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .
  • Results: The resulting compound, 2,4-dichloro-3,5-difluorobenzoic acid, is a valuable intermediate for the synthesis of medicines, including antibacterials .

5. Production of CS Gas

  • Application Summary: 2-Chlorobenzaldehyde, a chlorinated derivative of benzaldehyde, is used in the production of CS gas .
  • Methods of Application: It reacts with malononitrile to form CS .
  • Results: The resulting CS gas is widely used in riot control and other similar applications .

6. Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid

  • Application Summary: 2,4-Dichloro-3,5-difluorobenzoic acid was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile .
  • Methods of Application: The synthesis involved a reaction sequence involving nitration, selective reduction, diazotisation and chlorination .
  • Results: The resulting compound, 2,4-dichloro-3,5-difluorobenzoic acid, is a valuable intermediate for the synthesis of medicines, including antibacterials .

Safety And Hazards

The safety data sheet for a similar compound, 5-Chloro-2-(difluoromethoxy)benzaldehyde, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-chloro-3-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-7-5(4-12)2-1-3-6(7)13-8(10)11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOVRQIOWWERMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(difluoromethoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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